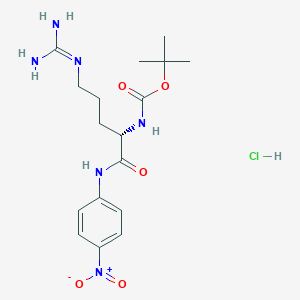

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

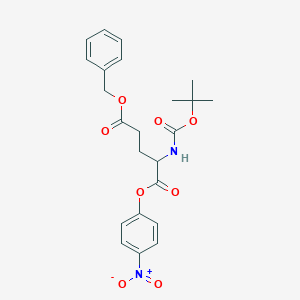

“(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride” is a chemical compound with the molecular formula C17H27ClN6O5 . This compound is not intended for human or veterinary use and is typically used for research purposes.

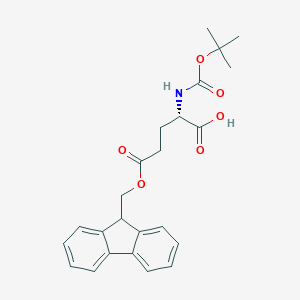

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR and HPLC/GC . These techniques can provide detailed information about the compound’s structure, including the arrangement of its atoms and the nature of its chemical bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 394.43*36.45 g/mole. Other properties such as its solubility, melting point, and boiling point would typically be determined experimentally.Aplicaciones Científicas De Investigación

Coagulation Cascade Analysis

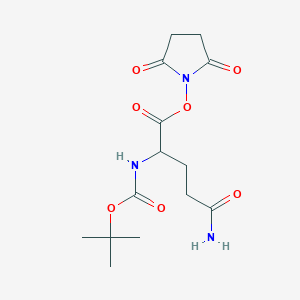

Boc-Arg-pNA.HCl is used as a chromogenic substrate in assays to detect thrombin, a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen into fibrin .

Serine Protease Detection

Beyond thrombin, this compound can be used to detect other serine proteases due to its peptide sequence that is recognized and cleaved by these enzymes .

Mecanismo De Acción

Target of Action

The primary target of Boc-Arg-pNA.HCl, also known as Nalpha-(tert-Butoxycarbonyl)-L-arginine 4-Nitroanilide Hydrochloride or (S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride, is Thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, where it converts fibrinogen into fibrin .

Mode of Action

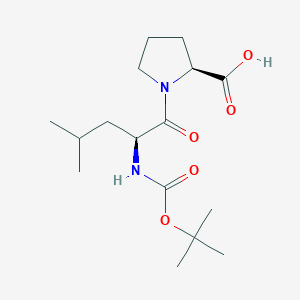

Boc-Arg-pNA.HCl interacts with its target, Thrombin, by serving as a substrate for the enzyme . The compound contains the Val-Pro-Arg (VPR) sequence, which Thrombin recognizes and cleaves . This cleavage results in the release of p-nitroanilide (pNA), a chromogenic product that can be detected and quantified .

Biochemical Pathways

The action of Boc-Arg-pNA.HCl primarily affects the coagulation cascade . By serving as a substrate for Thrombin, it indirectly influences the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Result of Action

The cleavage of Boc-Arg-pNA.HCl by Thrombin results in the release of pNA . This release can be quantified and used as a measure of Thrombin activity, thereby providing a means to monitor the progress of the coagulation cascade .

Action Environment

The action of Boc-Arg-pNA.HCl is influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O5.ClH/c1-17(2,3)28-16(25)22-13(5-4-10-20-15(18)19)14(24)21-11-6-8-12(9-7-11)23(26)27;/h6-9,13H,4-5,10H2,1-3H3,(H,21,24)(H,22,25)(H4,18,19,20);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVONNGVXPOXGB-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542375 |

Source

|

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl (5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)carbamate hydrochloride | |

CAS RN |

99306-64-6 |

Source

|

| Record name | tert-Butyl [(2S)-5-[(diaminomethylidene)amino]-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

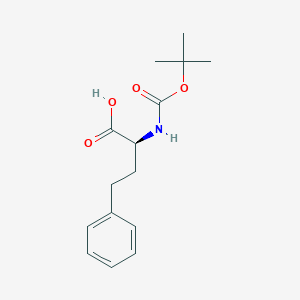

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)